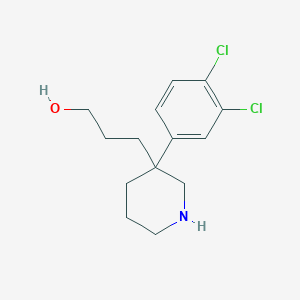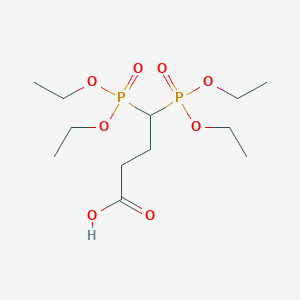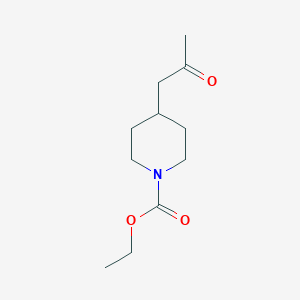
3,3-Diethyl-4-oxoazetidin-2-yl propionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 3,3-Diethyl-4-oxoazetidin-2-yl propionate involves several steps. One common method includes the reaction of diethylamine with ethyl chloroformate to form an intermediate, which is then cyclized to produce the azetidinone ring . The final step involves esterification with propionic acid to yield the desired compound . Industrial production methods typically involve similar steps but are optimized for larger scale production and higher yields .
Chemical Reactions Analysis
3,3-Diethyl-4-oxoazetidin-2-yl propionate undergoes various chemical reactions, including:
Scientific Research Applications
3,3-Diethyl-4-oxoazetidin-2-yl propionate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,3-Diethyl-4-oxoazetidin-2-yl propionate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects . The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .
Comparison with Similar Compounds
3,3-Diethyl-4-oxoazetidin-2-yl propionate can be compared with other azetidinone derivatives, such as:
3,3-Dimethyl-4-oxoazetidin-2-yl propionate: Similar structure but with methyl groups instead of ethyl groups, leading to different chemical and biological properties.
3,3-Diethyl-4-oxoazetidin-2-yl acetate: Similar structure but with an acetate group instead of a propionate group, affecting its reactivity and applications.
Properties
IUPAC Name |
(3,3-diethyl-4-oxoazetidin-2-yl) propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-4-7(12)14-9-10(5-2,6-3)8(13)11-9/h9H,4-6H2,1-3H3,(H,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEUBRNMPSDDATF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1C(C(=O)N1)(CC)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


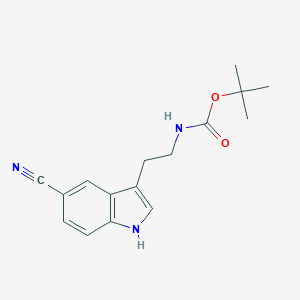
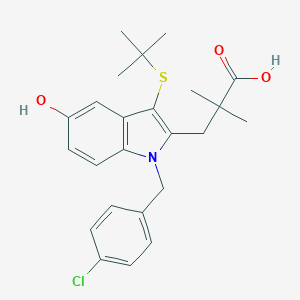

![5-[3-(Trifluoromethyl)phenyl]pyridin-2-amine](/img/structure/B178342.png)
